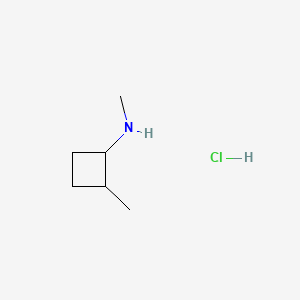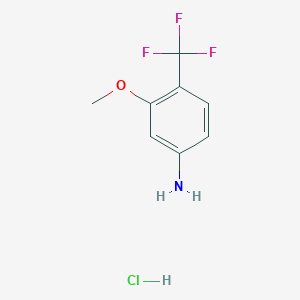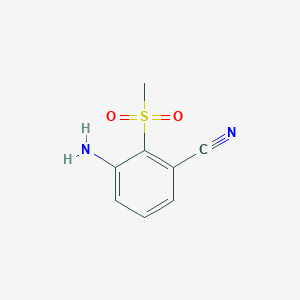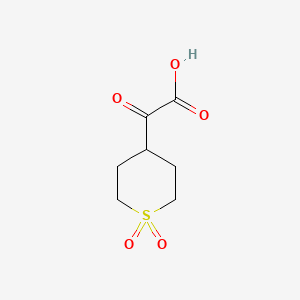![molecular formula C13H11BrO2S2 B13461121 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene is an organic compound characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a methanesulfonylbenzene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene typically involves the reaction of 3-bromophenyl thiol with 4-methanesulfonylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl sulfanyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl and methanesulfonyl groups can also contribute to the compound’s overall activity by modulating its chemical reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfanyl]-1-(4-ethylphenyl)-1-propanone
Comparison: 1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene is unique due to the presence of both the bromophenyl and methanesulfonyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.
Eigenschaften
Molekularformel |
C13H11BrO2S2 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
1-bromo-3-(4-methylsulfonylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11BrO2S2/c1-18(15,16)13-7-5-11(6-8-13)17-12-4-2-3-10(14)9-12/h2-9H,1H3 |
InChI-Schlüssel |
IDLYJKNRGWWZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)


![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)



![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)

